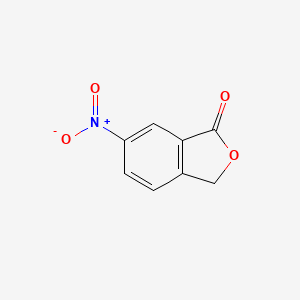

6-Nitrophthalide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWGZXAHUPFXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870684 | |

| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-93-5 | |

| Record name | 6-Nitrophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-93-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-3H-isobenzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitrophthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QB7T32YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 6-Nitrophthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitrophthalide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and explores its relevance in the broader context of drug development.

Core Properties of this compound

This compound, with the CAS Number 610-93-5 , is a pale yellow crystalline powder.[1][2] Its chemical structure, featuring a phthalide core substituted with a nitro group, makes it a valuable building block in the synthesis of a variety of organic molecules.[3][4][5] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, enhancing its utility in creating more complex chemical entities.[4][5]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 610-93-5 | [1][6][7] |

| Molecular Formula | C₈H₅NO₄ | [1][6][7] |

| Molecular Weight | 179.13 g/mol | [1][7] |

| Appearance | Pale yellow crystalline powder | [1][2] |

| Melting Point | 140 - 147 °C | [3][6] |

| Boiling Point | 413.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.519 g/cm³ (Predicted) | [1] |

| Solubility | 0.4 g/L in water at 25 °C (Predicted) | [2] |

| LogP | 1.78840 (Predicted) | [1] |

| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [1][6][7] |

| Canonical SMILES | C1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=O)O1 | [1][7] |

| InChI Key | RNWGZXAHUPFXLL-UHFFFAOYSA-N | [1][6][7] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-nitrophthalic acid. The following is a representative experimental protocol based on established organic chemistry transformations.

Step 1: Reduction of 4-Nitrophthalic Acid to 4-Nitro-1,2-benzenedimethanol

This step involves the reduction of the carboxylic acid groups of 4-nitrophthalic acid to primary alcohols.

Materials:

-

4-Nitrophthalic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in combination with a catalyst

-

Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

-

Ice bath

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a suspension of a reducing agent (e.g., LiAlH₄) in anhydrous THF is prepared and cooled in an ice bath.

-

A solution of 4-nitrophthalic acid in anhydrous THF is added dropwise to the cooled suspension of the reducing agent with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of HCl to neutralize the mixture.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-nitro-1,2-benzenedimethanol.

Step 2: Cyclization to this compound

This step involves an intramolecular cyclization (lactonization) of the diol to form the phthalide ring.

Materials:

-

4-Nitro-1,2-benzenedimethanol

-

A suitable acid catalyst (e.g., p-toluenesulfonic acid) or a mild oxidizing agent.

-

Toluene or other suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃) solution

-

Rotary evaporator

Procedure:

-

The crude 4-nitro-1,2-benzenedimethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of an acid catalyst is added to the solution.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: A plausible synthetic workflow for this compound.

Role in Drug Development and Medicinal Chemistry

Phthalides are recognized as a "privileged scaffold" in medicinal chemistry, appearing in over 180 naturally occurring compounds with a wide range of biological activities.[5] The introduction of a nitro group, as in this compound, offers unique opportunities for the development of novel therapeutic agents.

Nitroaromatic compounds have been extensively investigated for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[8][9] The biological activity of many nitro compounds is contingent on the bioreduction of the nitro group.[10] This transformation, which can be catalyzed by nitroreductase enzymes, often leads to the formation of reactive intermediates that can induce cellular damage.

A particularly promising application of nitroaromatic compounds in drug development is their use as hypoxia-activated prodrugs (HAPs) for cancer therapy. Solid tumors often contain regions of low oxygen concentration (hypoxia). Certain nitroreductase enzymes are overexpressed in these hypoxic environments. HAPs are designed to be relatively non-toxic in their prodrug form but are selectively activated to their cytotoxic form in the hypoxic tumor microenvironment. This targeted activation minimizes off-target toxicity to healthy, well-oxygenated tissues. While specific studies on this compound as a HAP are not widely reported, its nitroaromatic structure makes it a candidate for such investigations.

Caption: Mechanism of action for nitroaromatic hypoxia-activated prodrugs.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Nitrophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound | 610-93-5 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of 6-Nitrophthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of 6-Nitrophthalide. The information is curated for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of this compound.

Core Chemical Structure and Properties

This compound, with the IUPAC name 6-nitro-3H-2-benzofuran-1-one, is an organic compound featuring a phthalide core substituted with a nitro group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis.

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a γ-lactone ring. The nitro group is attached at the 6th position of the phthalide moiety.

Chemical Structure Diagram

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| CAS Number | 610-93-5 |

| Appearance | White to yellow to orange crystalline powder |

| Melting Point | 143 - 147 °C |

| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one |

| SMILES | C1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=O)O1 |

| InChI | InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of phthalide. The following protocol is a representative procedure.

Materials:

-

Phthalide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add phthalide to concentrated sulfuric acid while stirring until it completely dissolves.

-

Maintain the temperature of the mixture between 0 and 5 °C.

-

To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The addition should be slow to ensure the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for approximately 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on an NMR spectrometer. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to confirm the proton environment in the molecule.

-

¹³C NMR: A ¹³C NMR spectrum is obtained from a concentrated solution of this compound in a deuterated solvent. The chemical shifts of the carbon atoms are recorded to confirm the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. The characteristic absorption bands for the functional groups (e.g., C=O of the lactone, NO₂ group, aromatic C-H) are identified.

Mass Spectrometry (MS):

-

The mass spectrum of this compound is obtained using a mass spectrometer, typically with an electron ionization (EI) source.

-

The molecular ion peak (M⁺) is observed to determine the molecular weight.

-

The fragmentation pattern is analyzed to provide further structural information.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

6-Nitrophthalide molecular weight and formula

This document provides the core physicochemical properties of 6-Nitrophthalide, a chemical compound relevant to various research and development applications. The following data has been compiled from verified chemical databases.

Physicochemical Properties

A summary of the key molecular identifiers for this compound is presented in the table below. This data is fundamental for experimental design, chemical synthesis, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C8H5NO4 | [1][2][3][4][5] |

| Molecular Weight | 179.13 g/mol | [1][2] |

| Monoisotopic Mass | 179.02185764 Da | [1] |

| CAS Number | 610-93-5 | [2][3][4][5] |

| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [1][4] |

Chemical Structure and Identifiers

To facilitate unambiguous identification and integration into chemical informatics systems, the structural representation and associated identifiers are provided.

Logical Relationship of Chemical Identifiers

Caption: Core identifiers for this compound.

References

An In-depth Technical Guide to 6-Nitrophthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitrophthalide, a nitro-substituted derivative of phthalide. The document details its chemical identity, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the nitration of phthalide, along with purification methods, is provided. While this compound serves as a valuable chemical intermediate, this guide also addresses the current landscape of research into its biological activities, which remains an area ripe for exploration.

Chemical Identity and Properties

This compound, with the IUPAC name 6-nitro-3H-2-benzofuran-1-one , is a pale yellow crystalline solid.[1] It is identified by the Chemical Abstracts Service (CAS) Registry Number 610-93-5 .[1][2] The molecular formula of this compound is C₈H₅NO₄, and its molecular weight is 179.13 g/mol .[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [2] |

| CAS Number | 610-93-5 | [2] |

| Molecular Formula | C₈H₅NO₄ | [1][2] |

| Molecular Weight | 179.13 g/mol | [1][2] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 140-145 °C | |

| Solubility | 0.4 g/L (in water at 25 °C) | [1] |

| InChI Key | RNWGZXAHUPFXLL-UHFFFAOYSA-N | [2] |

| SMILES | C1C2=C(C=C([C=C2)--INVALID-LINK--[O-])C(=O)O1 | [2] |

Synthesis and Purification

The most common and established method for the synthesis of this compound is the electrophilic nitration of phthalide using a mixture of nitric acid and sulfuric acid.[3]

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound from phthalide.

Materials:

-

Phthalide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add phthalide to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Once the phthalide is completely dissolved, cool the mixture to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

A pale yellow precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Activated Charcoal (optional)

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Data and Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.50 - 8.50 | m | 3H | Ar-H |

| Methylene Protons | 5.45 | s | 2H | -CH₂- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~168 | C=O |

| Aromatic Carbons | 120 - 150 | Ar-C |

| Methylene Carbon | ~70 | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

| ~1770 | Strong | C=O stretch (lactone) |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (lactone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 179 | High | [M]⁺ (Molecular ion) |

| 133 | Moderate | [M - NO₂]⁺ |

| 105 | High | [M - NO₂ - CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically investigating the biological activity and potential signaling pathway involvement of this compound. While the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities, these have not been specifically demonstrated for this compound.[4]

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule, potentially making it a candidate for various biological interactions. However, without specific experimental data, any discussion of its role in signaling pathways would be purely speculative.

Future research could explore the potential of this compound in areas such as:

-

Anticancer research: Investigating its cytotoxicity against various cancer cell lines.

-

Antimicrobial studies: Screening for activity against a panel of bacteria and fungi.

-

Enzyme inhibition assays: Testing its ability to inhibit specific enzymes involved in disease pathways.

A generalized workflow for the initial biological screening of a compound like this compound is presented below.

Conclusion

This compound is a well-characterized chemical compound with established synthetic and purification protocols. Its physicochemical and spectroscopic properties are well-documented, making it a readily accessible intermediate for organic synthesis. However, the exploration of its biological activities and potential therapeutic applications remains an untapped area of research. This technical guide serves as a foundational resource for researchers interested in exploring the chemical utility and potential biological significance of this compound. Further investigation into its pharmacological profile is warranted to uncover any potential roles in drug discovery and development. and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 610-93-5 | Benchchem [benchchem.com]

- 4. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitrophthalide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitrophthalide, a key chemical intermediate. It details the compound's discovery and historical synthesis, modern experimental protocols for its preparation, and a summary of its physicochemical and spectroscopic properties. While the biological activity of many nitro-containing compounds and phthalide derivatives is an active area of research, specific data on the signaling pathways directly modulated by this compound is not extensively available in current scientific literature.

Discovery and History

The first documented synthesis of this compound appears in an 1894 publication by P. Fritsch in Justus Liebig's Annalen der Chemie. This early work laid the foundation for the future use of this compound as a versatile building block in organic synthesis. The primary route to this compound has historically been the direct nitration of phthalide. Over the years, various synthetic methodologies have been developed, including its preparation from 2-nitrobenzaldehyde. A significant milestone in the characterization of this compound was the determination of its crystal structure in 1997, which provided precise information about its solid-state conformation.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₄ | [1] |

| Molecular Weight | 179.13 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 140-145 °C | |

| CAS Number | 610-93-5 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) / Peak Positions (cm⁻¹) |

| ¹H NMR | CDCl₃ | Aromatic protons: 7.5-8.5 ppm (multiplet), Methylene protons: ~5.4 ppm (singlet) |

| ¹³C NMR | CDCl₃ | Carbonyl carbon: ~168 ppm, Aromatic carbons: 120-150 ppm, Methylene carbon: ~69 ppm |

| Infrared (IR) | KBr | ~1760 cm⁻¹ (C=O, lactone), ~1530 and ~1350 cm⁻¹ (NO₂, asymmetric and symmetric stretching) |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Synthesis from Phthalide by Mononitration

This is the most common and direct method for preparing this compound.

Experimental Workflow:

References

An In-depth Technical Guide to 6-Nitrophthalide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrophthalide is a valuable chemical intermediate characterized by a phthalide structure bearing a nitro group at the 6-position. This substitution significantly influences the molecule's reactivity, making it a versatile precursor in the synthesis of a variety of more complex organic compounds. Its applications are found in the development of dyes, agrochemicals, and as a key building block in the preparation of active pharmaceutical ingredients. The presence of the electron-withdrawing nitro group and the lactone ring imparts unique chemical properties that are of considerable interest in synthetic organic chemistry.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 610-93-5 |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 140-145 °C |

| Boiling Point | 413.4 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in many organic solvents. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O of the lactone, the C-O-C ether linkage, and the N-O bonds of the nitro group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are consistent with the structure of this compound. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound via Nitration of Phthalide

This protocol details the synthesis of this compound from phthalide using a nitrating mixture of sulfuric acid and nitric acid.

Materials:

-

Phthalide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add phthalide to concentrated sulfuric acid while cooling in an ice bath. Stir the mixture until the phthalide is completely dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of phthalide in sulfuric acid using a dropping funnel, while maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a desiccator.

Reduction of this compound to 6-Aminophthalide

This protocol describes a representative reaction of this compound, its reduction to the corresponding amine, 6-Aminophthalide.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 6-Aminophthalide.

-

The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Nitrophthalide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 6-Nitrophthalide, a key intermediate in various synthetic applications. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols and a visual representation of its synthetic pathway. All quantitative data is presented in clear, structured tables for ease of reference and comparison.

Core Physicochemical Data

The following tables summarize the key quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | 140-147 °C |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 0.4 g/L | 25 |

| Methanol | 30 mg/mL | Not Specified |

| 0.1N Hydrochloric Acid | 18.4 mg/mL | Not Specified |

| Ethanol | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Dichloromethane | Soluble | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

| Toluene | Sparingly Soluble | Not Specified |

| Hexane | Insoluble | Not Specified |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate determination.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal equilibrium method.

Materials:

-

This compound sample

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with a temperature-controlled water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a vial.

-

Equilibration: The vials are sealed and placed in a shaking incubator or a temperature-controlled water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand to allow any undissolved solid to settle. If necessary, the samples are centrifuged to ensure a clear supernatant.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of g/L or mg/mL.

Synthetic Pathway Visualization

While specific biological signaling pathways for this compound are not extensively documented, its synthesis is a well-established process. The following diagram illustrates a common synthetic workflow for the preparation of this compound.

Caption: Synthetic routes to this compound.

Spectroscopic Profile of 6-Nitrophthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Nitrophthalide (CAS No: 610-93-5), a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.63 | d | 8.4 |

| H-4 | 8.45 | dd | 8.4, 2.1 |

| H-7 | 8.08 | d | 2.1 |

| -CH₂- (Methylene) | 5.45 | s | - |

Note: Data is predicted and compiled from typical values for similar aromatic nitro compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 168.5 |

| C-6 (C-NO₂) | 149.0 |

| C-3a | 141.2 |

| C-7a | 132.5 |

| C-4 | 128.1 |

| C-5 | 125.4 |

| C-7 | 121.8 |

| -CH₂- (Methylene) | 68.7 |

Note: Data is compiled from publicly available spectral databases.[1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a solid sample like this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a pipette, transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

For ¹H NMR, the data is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon environment.

-

The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the NMR spectrum.

-

The resulting spectrum is phase-corrected and baseline-corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound, typically recorded as a KBr pellet, shows the following characteristic absorption bands.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| C=O (Lactone) | Stretching | ~1770 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| N-O (Nitro group) | Asymmetric Stretching | ~1530 | Strong |

| N-O (Nitro group) | Symmetric Stretching | ~1350 | Strong |

| C-O (Lactone) | Stretching | ~1250 | Strong |

Note: Wavenumbers are approximate and compiled from typical values for the respective functional groups.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.

-

Approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.

-

The mixture is then transferred to a pellet die.

-

A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.

Instrumental Analysis:

-

A background spectrum of a pure KBr pellet or empty sample compartment is recorded to account for atmospheric and instrumental contributions.

-

The KBr pellet containing the this compound sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

The mass spectrum of this compound, typically obtained using Electron Ionization (EI), shows the following key signals:

| m/z Value | Assignment | Relative Intensity |

| 179 | [M]⁺ (Molecular Ion) | High |

| 150 | [M - NO]⁺ or [M - C₂H₂O]⁺ | High |

| 133 | [M - NO₂]⁺ | Medium |

| 104 | [M - NO₂ - CO]⁺ | High |

| 76 | [C₆H₄]⁺ | Medium |

Note: m/z values and assignments are based on typical fragmentation patterns for aromatic nitro compounds and data available from public databases.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized under high vacuum.

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

6-Nitrophthalide: A Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 6-Nitrophthalide. The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a solid crystalline compound.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₄ | [1][2] |

| Molecular Weight | 179.13 g/mol | [2][3] |

| Appearance | Light yellow Solid Crystalline | [1][2] |

| CAS Number | 610-93-5 | [1][4][5] |

| Melting Point | > 300 °C / > 572 °F | [6] |

| Solubility | Insoluble in water; 0.4g/L (25 ºC) | [2][5] |

| Odor | No information available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][3][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][4] |

Precautionary Statements: [1][4]

-

P261: Avoid breathing dust/fumes.

-

P264: Wash all exposed external body areas thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor/physician/first aider/if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.

Experimental Protocols: Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize risk.

3.1. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Body Part | Recommended Protection | Specifications/Standards |

| Eyes/Face | Safety glasses with side-shields or goggles. | Conforming to EN166 or equivalent.[1][5] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), long-sleeved laboratory coat. | Inspect gloves before use.[1][5] |

| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated or ventilation is inadequate. | [1][4] |

3.2. Handling Procedures

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[1][4]

-

Do not eat, drink, or smoke when handling this product.[4]

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

3.3. Storage Procedures

-

Store in original containers.[4]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][5]

-

Store away from incompatible materials and foodstuff containers.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. Remove contaminated clothing and wash before reuse.[1][4][5] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][4][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][5] |

4.2. Firefighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area. Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam are appropriate.[4][7]

-

Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][7]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

4.3. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1][5]

-

Environmental Precautions: Should not be released into the environment.[1][5]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4][5] For major spills, alert emergency services and control personal contact by wearing protective clothing.[4]

Visualized Workflows

The following diagrams illustrate the logical flow for handling emergencies.

Caption: First Aid Procedures for this compound Exposure.

Caption: Workflow for Responding to an Accidental Spill.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Commercial Suppliers and Technical Guide for 6-Nitrophthalide in Research and Development

For researchers, scientists, and drug development professionals, 6-Nitrophthalide (CAS No. 610-93-5) is a versatile building block in organic synthesis, particularly for the development of novel bioactive compounds and fluorescent probes. This technical guide provides an in-depth overview of commercially available this compound, its chemical properties, and detailed experimental protocols for its application in the synthesis of valuable derivatives.

Commercial Availability and Specifications

This compound is readily available from several commercial chemical suppliers. The typical purity offered is ≥95%, with some suppliers providing higher purity grades. It is generally supplied as a white to pale yellow or cream-colored crystalline powder. Key specifications from various suppliers are summarized in the table below for easy comparison.

| Supplier | Purity | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Thermo Fisher Scientific | ≥96.0% (HPLC) | White to pale yellow or pale cream to cream crystals or powder | C₈H₅NO₄ | 179.13 | 140.5-146.5 | 610-93-5 |

| Chem-Impex | ≥95% (GC) | White to yellow to orange crystalline powder | C₈H₅NO₄ | 179.13 | 143 - 147 | 610-93-5 |

| Apollo Scientific | 99% | Not Specified | C₈H₅NO₄ | 179.13 | 140-145 | 610-93-5 |

Core Applications and Synthetic Pathways

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including fluorescent dyes and pharmaceuticals.[1] The presence of the electron-withdrawing nitro group enhances the reactivity of the phthalide system, making it a valuable precursor for further chemical transformations.[1]

A key synthetic route involves the reduction of the nitro group to an amine, yielding 6-aminophthalide. This amino derivative can then be further modified to introduce desired functionalities.

References

The Nitro Group in 6-Nitrophthalide: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 6-nitrophthalide, a key consideration for its application in organic synthesis and drug development. The potent electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of the phthalide scaffold, opening avenues for diverse functionalization strategies. This document details the primary reactions involving the nitro group, including its reduction to an amino group and its role in activating the aromatic ring for nucleophilic substitution reactions. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding and practical application of this versatile building block.

Core Reactivity of the Nitro Group

The presence of a nitro group at the 6-position of the phthalide ring is the defining feature of this compound's reactivity profile. This group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This electronic influence deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. The primary transformations of the nitro group in this compound are centered on its reduction and its ability to facilitate nucleophilic aromatic substitution.

A logical workflow for the utilization of this compound, starting from its synthesis to its key transformations, is depicted below.

Unlocking the Therapeutic Potential of 6-Nitrophthalide: A Guide to Promising Research Areas

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrophthalide, a versatile synthetic intermediate, holds significant untapped potential for the development of novel therapeutics. Its rigid phthalide core, combined with the reactive nitro group, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide explores promising research avenues for this compound, focusing on its derivatization into compounds with potential anti-inflammatory and anticancer activities. Detailed experimental methodologies, quantitative data, and visual representations of synthetic pathways and biological mechanisms are provided to facilitate further investigation in this exciting field.

Core Compound: this compound

This compound serves as the foundational starting material for the synthesis of a variety of derivatives. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 179.13 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow crystalline powder | N/A |

| CAS Number | 610-93-5 | --INVALID-LINK-- |

Potential Research Area 1: Development of Novel Anti-Inflammatory Agents

The phthalide scaffold is present in a number of natural and synthetic compounds with demonstrated anti-inflammatory properties. By leveraging the this compound core, researchers can access a key intermediate, 6-aminophthalide, which can be further functionalized to generate novel anti-inflammatory drug candidates.

Synthetic Strategy

The general synthetic approach involves a two-step process:

-

Reduction of this compound: The nitro group of this compound is reduced to a primary amine to yield 6-aminophthalide. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Amide Coupling: The resulting 6-aminophthalide can be coupled with a variety of carboxylic acids to produce a library of N-substituted 6-aminophthalide derivatives.

Experimental Protocols

Representative Protocol for the Reduction of this compound to 6-Aminophthalide:

-

Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation flask, dissolve this compound (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 6-aminophthalide.

-

General Protocol for Amide Coupling to Synthesize N-Substituted-6-aminophthalide Derivatives:

-

Materials: 6-Aminophthalide, desired carboxylic acid (1.1 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), Hydroxybenzotriazole (HOBt) (1.2 equivalents), Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the carboxylic acid in DCM or DMF.

-

Add EDC and HOBt to the solution and stir for 10 minutes at 0 °C.

-

Add a solution of 6-aminophthalide (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data and Biological Activity

A study on novel phthalide derivatives demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[1] The data for a particularly potent compound from this study is presented below as a representative example of the potential of this scaffold.

| Compound ID | Structure | IC₅₀ (μM) for NO Inhibition |

| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | 0.76 |

Data from a study on related phthalide derivatives, demonstrating the potential of the core scaffold.[1]

Signaling Pathway

The anti-inflammatory effects of these phthalide derivatives may be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

References

Methodological & Application

Synthesis of 6-Nitrophthalide from Phthalic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-nitrophthalide, a valuable intermediate in organic synthesis, starting from phthalic anhydride. The synthesis is a two-step process involving the nitration of phthalic anhydride to form a mixture of nitrophthalic acids, followed by the selective reduction of the 4-nitrophthalic acid isomer to yield the desired this compound.

Step 1: Nitration of Phthalic Anhydride

The initial step involves the electrophilic nitration of phthalic anhydride to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[1][2] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The presence of sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The dicarboxylic anhydride group is deactivating, making harsh reaction conditions necessary for good yields.[3]

Experimental Protocol: Nitration of Phthalic Anhydride

This protocol is adapted from established procedures for the nitration of phthalic anhydride.[4]

Materials:

-

Phthalic anhydride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (sp. gr. 1.51) or concentrated nitric acid (sp. gr. 1.42)

-

Ice

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle or water bath

-

Büchner funnel and flask

-

Beakers

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 650 mL of concentrated sulfuric acid.

-

While stirring, gradually add 500 g (3.4 moles) of phthalic anhydride to the sulfuric acid.

-

Heat the mixture to 80°C using a heating mantle or water bath to dissolve the phthalic anhydride.

-

Once the phthalic anhydride is dissolved, slowly add 210 mL of fuming nitric acid from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 100-110°C. This addition typically takes one to two hours.

-

After the addition of fuming nitric acid is complete, add 900 mL of concentrated nitric acid as rapidly as possible without allowing the temperature to exceed 110°C.

-

Continue stirring the mixture at 100-110°C for an additional two hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

Pour the reaction mixture into 1.5 L of cold water or onto crushed ice in a large beaker with vigorous stirring.

-

A solid precipitate of the mixed 3- and 4-nitrophthalic acids will form.

-

Filter the precipitate using a Büchner funnel and wash the filter cake with cold water.

Separation of 3-Nitrophthalic Acid and 4-Nitrophthalic Acid

The resulting mixture of 3- and 4-nitrophthalic acids can be separated based on their differential solubility in water. 4-nitrophthalic acid is more soluble in hot water than 3-nitrophthalic acid.

Procedure for Separation:

-

Transfer the wet cake of the mixed acids to a beaker and add 200 mL of water.

-

Stir the mixture thoroughly. A significant portion of the 4-nitrophthalic acid will dissolve.

-

Filter the mixture by suction. The filtrate will contain the dissolved 4-nitrophthalic acid.

-

The solid filter cake, enriched in 3-nitrophthalic acid, can be further purified by recrystallization from hot water.

-

The filtrate containing 4-nitrophthalic acid can be concentrated and cooled to crystallize the 4-nitrophthalic acid. Further purification can be achieved by recrystallization.

An alternative patented method for separation involves the stepwise precipitation of the isomers as their monosodium salts from an aqueous-organic medium by controlling the pH.[5]

Quantitative Data for Nitration of Phthalic Anhydride

| Parameter | Value | Reference |

| Starting Material | Phthalic Anhydride | [4] |

| Reagents | Conc. H₂SO₄, Fuming HNO₃, Conc. HNO₃ | [4] |

| Reaction Temperature | 100-110°C | [4] |

| Reaction Time | ~4 hours | [4] |

| Product | Mixture of 3- and 4-Nitrophthalic Acid | [1][2] |

| Yield (Crude Mixture) | High | [4] |

| Yield (3-Nitrophthalic Acid) | 28-31% (after separation) | [4] |

Step 2: Selective Reduction of 4-Nitrophthalic Acid to this compound

The second and crucial step is the selective reduction of one of the carboxylic acid groups of 4-nitrophthalic acid to form the lactone, this compound. This transformation requires a reducing agent that can selectively reduce a carboxylic acid in the presence of another carboxylic acid and a nitro group. A classic method for the reduction of phthalic acid to phthalide involves the use of zinc dust in acetic acid.[1] This method can be adapted for the selective reduction of 4-nitrophthalic acid.

Experimental Protocol: Selective Reduction of 4-Nitrophthalic Acid

This protocol is based on the general procedure for the reduction of phthalic acids to phthalides.

Materials:

-

4-Nitrophthalic acid

-

Zinc dust (activated)

-

Glacial acetic acid

-

Hydrochloric acid (optional, for workup)

-

Sodium bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 4-nitrophthalic acid in glacial acetic acid.

-

Add activated zinc dust to the suspension. Activation of zinc dust can be achieved by washing with dilute hydrochloric acid, followed by water, ethanol, and ether, and then drying.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove excess zinc dust and other insoluble materials.

-

Pour the filtrate into a larger volume of water.

-

Neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous solution with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Quantitative Data for Selective Reduction

| Parameter | Value |

| Starting Material | 4-Nitrophthalic Acid |

| Reagent | Activated Zinc Dust |

| Solvent | Glacial Acetic Acid |

| Reaction Condition | Reflux |

| Product | This compound |

| Yield | Moderate to Good (requires optimization) |

Workflow Diagram

The overall synthetic pathway from phthalic anhydride to this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram (Illustrative)

While there are no biological signaling pathways directly involved in this chemical synthesis, the following diagram illustrates the logical progression of the chemical transformations.

Caption: Logical flow of chemical transformations.

Safety Precautions

-

The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated sulfuric acid and fuming/concentrated nitric acid). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The addition of nitric acid should be done slowly and with careful temperature control to prevent a runaway reaction.

-

Handle zinc dust with care, as it can be flammable.

-

Ensure proper quenching and disposal of all chemical waste according to institutional guidelines.

These detailed protocols and application notes provide a comprehensive guide for the synthesis of this compound from phthalic anhydride. Researchers should optimize the reaction conditions for both steps to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Synthesis of 6-Nitrophthalide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Nitrophthalide, a valuable intermediate in organic synthesis. The presented methodology follows a two-step reaction sequence starting from phthalic anhydride, involving a reduction to phthalide followed by a regioselective nitration.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

-

Reduction of Phthalic Anhydride: Phthalic anhydride is first reduced to phthalide. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride.

-

Nitration of Phthalide: The resulting phthalide is then nitrated to introduce a nitro group onto the aromatic ring, yielding this compound. This is typically accomplished using a nitrating mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocols

Step 1: Synthesis of Phthalide from Phthalic Anhydride

This protocol outlines the reduction of phthalic anhydride to phthalide using sodium borohydride.

Materials:

-

Phthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions, ensuring the temperature remains below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified period, then let it warm to room temperature and stir for an additional period.

-

The reaction is then quenched by the careful, dropwise addition of water, followed by acidification with concentrated hydrochloric acid (HCl) to pH 1.

-

The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude phthalide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound from Phthalide

This protocol describes the nitration of phthalide to yield this compound.

Materials:

-

Phthalide (from Step 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Crushed ice

-

Beaker

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a beaker or flask, carefully add phthalide to chilled, concentrated sulfuric acid while stirring in an ice bath to maintain a low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate container, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of phthalide in sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-20 °C) for a designated time to ensure the completion of the reaction.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

The precipitated solid product, this compound, is collected by vacuum filtration using a Buchner funnel.

-